molecular formula C12H19N B1594167 N-Hexylaniline CAS No. 4746-32-1

N-Hexylaniline

Cat. No. B1594167
Key on ui cas rn: 4746-32-1
M. Wt: 177.29 g/mol
InChI Key: OXHJCNSXYDSOFN-UHFFFAOYSA-N
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Patent
US07858784B2

Procedure details

Following general procedure D, a mixture of chlorobenzene (1.02 mL, 10 mmol), hexylamine (1.83 mL, 14 mmol), NaOt-Bu (1.15 g, 12 mmol), 10 (4 mg, 0.05 mol %), 1 (2.5 mg, 0.05 mol %), and Bu2O (3 mL) was heated to 85° C. for 1 h. The crude product was purified via the Biotage SP4 (silica-packed 50 g; 0-50% EtOAc/hexanes) to provide the title compound as a clear oil (1.607 g, 91%). 1H NMR (300 MHz, CDCl3) δ: 7.33 (t, J=7.5 Hz, 2H), 6.85 (t, J=7.5 Hz, 1H), 6.74 (d, J=7.5 Hz, 2H), 3.70 (s, 1H), 3.23 (t, J=7.0 Hz, 2H), 1.74 (pentet, J=7.0 Hz, 2H), 1.51 (m, 6H), 1.09 (t, J=7.0 Hz, 3H) ppm. 13C NMR (75 MHz, CDCl3) 6: ppm 148.9, 129.6, 117.4, 113.0, 44.4, 32.1, 29.9, 27.3, 23.1, 14.5. IR (neat, cm−1): 3412, 2956, 2928, 1603, 1507, 1321, 1259, 748, 692. Anal. Calcd. for C12H19N: C, 81.30; H, 10.80. Found: C, 81.37; H, 10.73.
Quantity
1.02 mL
Type
reactant
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:8]([NH2:14])[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13].CC([O-])(C)C.[Na+].O(CCCC)CCCC>>[CH2:8]([NH:14][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
1.02 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Name
Quantity
1.83 mL
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
1.15 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
O(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified via the Biotage SP4 (silica-packed 50 g; 0-50% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.607 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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